molecular formula C19H18FN3O3S B2501449 4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide CAS No. 2194907-30-5

4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide

Cat. No.: B2501449
CAS No.: 2194907-30-5
M. Wt: 387.43
InChI Key: XDIILMUWXNGUCK-UHFFFAOYSA-N
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Description

4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide is a highly selective and potent ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This kinase plays a critical role in neuronal development and function, and its overexpression is implicated in the pathogenesis of Down syndrome and neurodegenerative diseases such as Alzheimer's disease . By selectively inhibiting DYRK1A, this compound facilitates the study of tau protein hyperphosphorylation, a key event in the formation of neurofibrillary tangles. Beyond neuroscience, DYRK1A inhibition is a compelling strategy in oncology research, as this kinase regulates cell proliferation and survival; inhibiting DYRK1A can impair the growth of certain cancer cells . Furthermore, this inhibitor is a valuable pharmacological tool for investigating pancreatic beta-cell proliferation and the mechanisms of diabetes. Its high selectivity profile makes it an essential compound for dissecting DYRK1A-specific signaling pathways in a variety of disease models.

Properties

IUPAC Name

4-fluoro-N-[[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-13-9-15(20)5-8-19(13)27(24,25)23-11-16-10-18(22-12-21-16)14-3-6-17(26-2)7-4-14/h3-10,12,23H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIILMUWXNGUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NC=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 2-Methyl-4-fluorotoluene

The synthesis begins with the sulfonation of 2-methyl-4-fluorotoluene using chlorosulfonic acid under controlled conditions. Key parameters include:

Parameter Optimal Condition Source Citation
Temperature 0–5°C
Reaction Time 4–6 hours
Solvent Dichloromethane
Yield 85–90%

The product, 2-methyl-4-fluorobenzenesulfonyl chloride, is isolated via vacuum distillation.

Preparation of the Pyrimidine-Methylamine Moiety

Cyclocondensation for Pyrimidine Core Formation

A Biginelli-like reaction forms the pyrimidine ring. Ethyl acetoacetate, guanidine carbonate, and 4-methoxybenzaldehyde undergo cyclocondensation in ethanol with hydrochloric acid catalysis:

$$
\text{C}6\text{H}5\text{OCH}3\text{CHO} + \text{CH}3\text{COCO}2\text{Et} + \text{NH}2\text{C(NH)NH}_2 \rightarrow \text{6-(4-Methoxyphenyl)pyrimidin-4-ol} \quad
$$

Amination at Position 4

The hydroxyl group at position 4 is replaced with methylamine via a nucleophilic substitution reaction using methylamine hydrochloride in dimethylformamide (DMF) at 80°C. This yields 6-(4-methoxyphenyl)pyrimidin-4-ylmethylamine with a reported purity of >95% after recrystallization.

Sulfonamide Bond Formation

Coupling Reaction Optimization

The final step involves reacting 2-methyl-4-fluorobenzenesulfonyl chloride with 6-(4-methoxyphenyl)pyrimidin-4-ylmethylamine. Key conditions from patent US9950997B2 include:

Parameter Optimal Condition Source Citation
Base Triethylamine
Catalyst 4-Dimethylaminopyridine
Solvent Tetrahydrofuran
Molar Ratio 1:1.2 (sulfonyl chloride:amine)
Temperature 0–25°C
Yield 78–82%

The reaction proceeds via a two-step mechanism: initial deprotonation of the amine by triethylamine, followed by nucleophilic attack on the sulfonyl chloride.

Purification and Characterization

Recrystallization vs. Chromatography

Patent US9950997B2 highlights recrystallization from ethanol/water (3:1) as the preferred method, achieving >99% purity. Comparatively, silica gel chromatography with ethyl acetate/hexane (1:2) yields similar purity but lower recovery (70% vs. 85% for recrystallization).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.70 (m, 4H, aromatic-H), 4.30 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃).
  • LC-MS : m/z 446.1 [M+H]⁺, confirming molecular weight.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling for Pyrimidine Functionalization

An alternative approach introduces the 4-methoxyphenyl group via palladium-catalyzed coupling. Using 6-chloropyrimidin-4-ylmethylamine and 4-methoxyphenylboronic acid in tetrahydrofuran with Pd(PPh₃)₄ achieves a 75% yield.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the pyrimidine-methylamine on Wang resin enables iterative sulfonylation and cleavage, though this method remains experimental with yields <60%.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Patent US9950997B2 emphasizes dichloromethane recycling via fractional distillation, reducing production costs by 20%. Neutralization of acidic byproducts with aqueous sodium bicarbonate is critical for regulatory compliance.

Stability Studies

Accelerated stability testing (40°C/75% RH) shows no degradation over 6 months when stored in amber glass under nitrogen.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in mGluR1 Antagonism

4-Fluoro-N-[4-[6-(Isopropylamino)Pyrimidin-4-yl]-1,3-Thiazol-2-yl]-N-Methylbenzamide (FITM)
  • Structure: Pyrimidine core with an isopropylamino group at position 6, a thiazole ring at position 4, and a fluorobenzamide group.
  • Demonstrated efficacy in pain and anxiety models .
  • Key Differences: Core Heterocycle: FITM uses a thiazole ring, while the target compound employs a sulfonamide-linked benzene. Substituents: FITM’s isopropylamino group vs. the target’s 4-methoxyphenyl group. Pharmacokinetics: Sulfonamide in the target compound may improve solubility over FITM’s benzamide .
Quinoline Derivatives (Mabire et al., 2005)
  • Structure: Quinoline core with noncompetitive mGlu1 antagonism.
  • Activity : Selective for mGlu1 over mGlu5, with IC₅₀ values ~100 nM.
  • Key Differences: Core Heterocycle: Quinoline vs. pyrimidine, altering binding pocket interactions. Binding Mode: Noncompetitive antagonism vs.

Sulfonamide-Containing Analogues

N-[5-Fluoro-2-(4-Methylbenzyloxy)Pyrimidin-4-yl]Methanesulfonamide
  • Structure : Methanesulfonamide group on a fluoropyrimidine core.
  • Activity: Limited data, but sulfonamide enhances metabolic stability.
  • Key Differences :
    • Substituents : 4-Methylbenzyloxy vs. 4-methoxyphenyl in the target compound.
    • Target Specificity : Likely distinct receptor targets due to structural divergence .
N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}-4-Fluorobenzamide
  • Structure : Combines sulfamoyl and benzamide groups on a pyrimidine.
  • Key Differences :
    • Functional Groups : Benzamide vs. sulfonamide in the target compound.
    • Substituent Positions : 4,6-Dimethylpyrimidine vs. 6-(4-methoxyphenyl)pyrimidine .

Pyrimidine-Based Derivatives with Fluorinated Aromatic Groups

N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine
  • Structure : Pyrimidine with fluorophenyl, methoxyphenyl, and phenyl substituents.
  • Activity : Antibacterial and antifungal properties.
  • Key Differences :
    • Substituent Diversity : Additional phenyl group at position 2 and lack of sulfonamide.
    • Biological Targets : Likely targets microbial enzymes vs. neuronal receptors in the target compound .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Target Receptor Notable Properties
Target Compound Pyrimidine 4-Methoxyphenyl, sulfonamide mGluR (hypoth.) High solubility, metabolic stability
FITM Pyrimidine-Thiazole Isopropylamino, fluorobenzamide mGluR1 Orally active, nanomolar potency
Quinoline Derivatives Quinoline Variable alkyl/aryl groups mGluR1 Noncompetitive, selective
N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl}Phenyl}-4-Fluorobenzamide Pyrimidine Sulfamoyl, fluorobenzamide Undisclosed Dual sulfonamide-benzamide motif

Research Implications and Gaps

  • Structural Advantages of Target Compound : The sulfonamide group may confer superior pharmacokinetic profiles over benzamide-based analogues. The 4-methoxyphenyl group could enhance blood-brain barrier penetration for CNS targets.
  • Unresolved Questions : Lack of explicit data on the target compound’s receptor affinity, selectivity, or in vivo efficacy limits direct comparisons. Further studies should focus on:
    • Binding Assays : mGluR1/5 selectivity profiling.
    • ADME Studies : Oral bioavailability and half-life.
    • Therapeutic Models : Testing in neurological or inflammatory disease models.

Biological Activity

The compound 4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C16H18FN3O2S
  • Molecular Weight : 335.39 g/mol

The compound features a sulfonamide group, a pyrimidine moiety, and a methoxyphenyl substituent, which are critical for its biological activity.

Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This action disrupts the synthesis of nucleic acids and ultimately leads to bacterial cell death. Additionally, compounds with similar structures have shown antiproliferative effects in cancer cell lines by interfering with microtubule dynamics and cell cycle progression.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. The specific compound under discussion has shown promising results against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) studies indicate that the compound is effective against Gram-positive and Gram-negative bacteria.
  • Comparative studies show that it possesses higher activity than traditional sulfa drugs against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

Table 1: Antiproliferative Activity on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT-29 (Colon)5.0Microtubule disruption
MCF7 (Breast)7.5Inhibition of cell cycle progression
A549 (Lung)6.0Induction of apoptosis

These results indicate that the compound effectively inhibits cell growth in various cancer types, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Study on Antiproliferative Effects : A study conducted using the chick chorioallantoic membrane model demonstrated that the compound significantly inhibited tumor growth and angiogenesis comparable to established anticancer agents like combretastatin A-4 .
  • Mechanistic Insights : Further investigations revealed that treatment with the compound resulted in G2/M phase arrest in cancer cells, indicating its role in disrupting normal cell cycle progression .

Q & A

Q. What are the optimal synthetic routes for preparing 4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis involves nucleophilic substitution reactions between sulfonyl chlorides and amine intermediates. Key steps include:
  • Coupling 4-methoxybenzene derivatives with pyrimidine scaffolds via Suzuki-Miyaura cross-coupling .
  • Sulfonamide bond formation using methanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
  • Critical Parameters : Solvent polarity (DMF enhances reactivity), temperature control (prevents decomposition), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the fluorine-substituted benzene (δ ~7.2–7.8 ppm) and pyrimidine ring (δ ~8.3–8.9 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrimidine C=N (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve steric effects from the 4-methoxyphenyl group (dihedral angles: ~12–86° between aromatic planes) .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for biological testing?

  • Methodological Answer :
  • HPLC : Use a C18 column (ACN/water mobile phase) with purity ≥95% (retention time consistency ±0.2 min) .
  • Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
  • Melting Point : Sharp range (e.g., 180–182°C) indicates homogeneity .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence the compound’s binding affinity in target proteins, and what computational tools can predict this interaction?

  • Methodological Answer :
  • Docking Studies (AutoDock/Vina) : The methoxy group’s electron-donating effects enhance π-π stacking with aromatic residues (e.g., Tyr, Phe).
  • MD Simulations (GROMACS) : Simulate ligand-protein stability (RMSD <2 Å over 100 ns) to assess conformational flexibility .
  • Free Energy Calculations (MM-PBSA) : Compare binding energies (ΔG ~-8 to -10 kcal/mol) with/without the substituent .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy for this sulfonamide derivative?

  • Methodological Answer :
  • Metabolic Stability Assays : Use liver microsomes to identify rapid oxidation sites (e.g., pyrimidine ring) .
  • Prodrug Modifications : Introduce acetyl-protected amines or PEGylated groups to enhance bioavailability .
  • PK/PD Modeling : Correlate plasma concentration (Cₘₐₓ ~1–5 µM) with target engagement (IC₅₀ ≤100 nM) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity against off-target enzymes?

  • Methodological Answer :
  • Analog Synthesis : Replace the 4-fluoro group with Cl/CF₃ and evaluate IC₅₀ shifts (e.g., 2-fold selectivity improvement with CF₃) .
  • Enzyme Inhibition Assays : Test against isoforms (e.g., COX-1 vs. COX-2) using fluorogenic substrates .
  • Crystallographic Data : Identify key hydrogen bonds (e.g., sulfonamide NH with Asp89 in COX-2) .

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